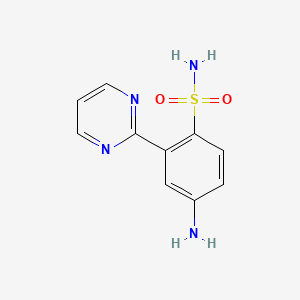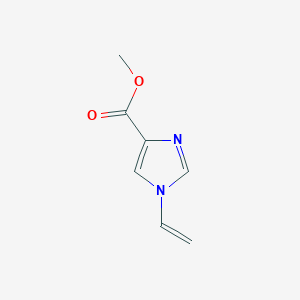
4,4'-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline is a heterocyclic aromatic compound with the molecular formula C20H15ClN4O2 and a molecular weight of 378.81 g/mol . This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom and two aniline groups connected via ether linkages.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Chlorination: The quinoxaline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Etherification: The chlorinated quinoxaline is reacted with 4-aminophenol in the presence of a base, such as potassium carbonate, to form the ether linkages, resulting in the final product.
Industrial Production Methods
Industrial production methods for 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Amino-substituted quinoxaline derivatives.
Substitution: Quinoxaline derivatives with various nucleophilic groups replacing the chlorine atom.
科学研究应用
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its bioactive properties.
相似化合物的比较
Similar Compounds
4,4’-((6-Bromoquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a bromine atom instead of chlorine.
4,4’-((6-Fluoroquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a fluorine atom instead of chlorine.
4,4’-((6-Methylquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a methyl group instead of chlorine.
Uniqueness
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which may enhance its binding affinity to biological targets.
属性
CAS 编号 |
64360-02-7 |
|---|---|
分子式 |
C20H15ClN4O2 |
分子量 |
378.8 g/mol |
IUPAC 名称 |
4-[3-(4-aminophenoxy)-6-chloroquinoxalin-2-yl]oxyaniline |
InChI |
InChI=1S/C20H15ClN4O2/c21-12-1-10-17-18(11-12)25-20(27-16-8-4-14(23)5-9-16)19(24-17)26-15-6-2-13(22)3-7-15/h1-11H,22-23H2 |
InChI 键 |
FYAGOMMNPYJGPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)OC2=NC3=C(C=C(C=C3)Cl)N=C2OC4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


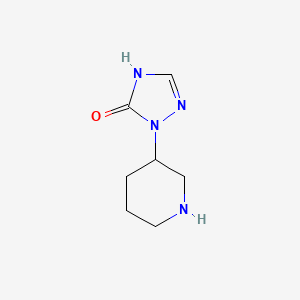
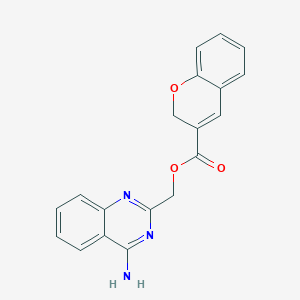
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
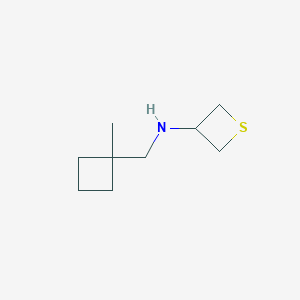
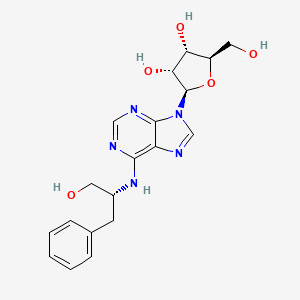
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)


